2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
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Overview
Description
2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-a][1,3]benzimidazole core and a bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a][1,3]benzimidazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the bis(trifluoromethyl)phenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylisothiocyanate
- 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
- 5-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Uniqueness
2-((Z)-1-{5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its combination of a thiazolo[3,2-a][1,3]benzimidazole core and a bis(trifluoromethyl)phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(2Z)-2-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F6N2O2S/c23-21(24,25)12-7-11(8-13(9-12)22(26,27)28)17-6-5-14(32-17)10-18-19(31)30-16-4-2-1-3-15(16)29-20(30)33-18/h1-10H/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNQYYHNWFPXRX-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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